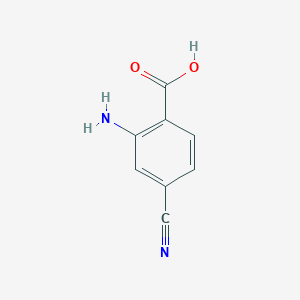

2-Amino-4-cyanobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-4-cyanobenzoic acid is a chemical compound with the molecular formula C8H6N2O2 . It has a molecular weight of 162.15 . The compound is solid in physical form and is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6N2O2/c9-4-5-1-2-6 (8 (11)12)7 (10)3-5/h1-3H,10H2, (H,11,12) . The compound has an average mass of 162.145 Da and a monoisotopic mass of 162.042923 Da .Physical And Chemical Properties Analysis

This compound is a solid compound with a melting point of over 207°C . The compound should be stored at room temperature .Aplicaciones Científicas De Investigación

Tautomeric Equilibria Studies :

- 2-Cyanobenzoic acids, including 2-Amino-4-cyanobenzoic acid, have significant importance in various sciences. An experimental study focused on the tautomeric equilibria of these compounds in different phases, revealing insights valuable for understanding their chemical behavior (Iglesias, Ruiz, & Allegretti, 2012).

Synthesis of Functionalized Amino Acids :

- 2-Aminobenzoic acid has been utilized in reactions with α,β-acetylenic γ-hydroxy nitriles, leading to the synthesis of new classes of unnatural amino acids. This highlights its potential in creating novel organic compounds (Trofimov et al., 2009).

Photoluminescent Material Development :

- Derivatives of aminocyanobenzoic acids, like 6-Amino-8-cyanobenzo[1, 2-b]indolizines, have shown unique blue-shifted acid-responsive photoluminescence behavior, indicating their potential in developing new photoluminescent materials (Outlaw, Zhou, Bragg, & Townsend, 2016).

Solubility and Solvent Effect Studies :

- Research on the solubility of similar compounds, such as 2-Amino-3-methylbenzoic acid in various solvents, provides insights into the solution processes and purification of these types of compounds (Zhu et al., 2019).

Electrosynthesis of Conducting Polymers :

- Aminobenzoic acids have been investigated for their use in the electrosynthesis of conducting polymers. Such studies are crucial for understanding and enhancing the electrical properties of these materials (Thiemann & Brett, 2001).

Catalytic Applications :

- The catalytic properties of aminobenzoic acids, including this compound, have been explored in reactions such as the oxidative coupling of substituted arene or heteroarene carboxylic acids with alkynes. This has implications for the synthesis of complex organic compounds (Shimizu, Hirano, Satoh, & Miura, 2009).

N-glycan Derivatization :

- 2-Aminobenzoic acid is widely used in labeling N-glycans for mass spectrometric analysis. Its application simplifies the glycan analysis process and enhances sensitivity, which is vital in glycomics and biotherapeutic research (Hronowski, Wang, Sosic, & Wei, 2020).

Safety and Hazards

Mecanismo De Acción

Mode of Action

For instance, the amino group can participate in hydrogen bonding, while the cyano group can act as an electron-withdrawing group, potentially affecting the compound’s interaction with its targets .

Biochemical Pathways

For example, 4-aminobenzoic acid (a structural analog) is a precursor in the biosynthesis of folate in bacteria

Pharmacokinetics

Similar compounds, such as benzoic acid, are known to be rapidly absorbed and metabolized in the body, primarily in the liver, and excreted in the urine

Result of Action

The molecular and cellular effects of 2-Amino-4-cyanobenzoic acid are not well-documented. As a benzoic acid derivative, it may have potential antimicrobial properties, as some benzoic acid derivatives are known to inhibit the growth of bacteria and fungi. The specific effects of this compound require further investigation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially influencing its absorption and distribution. Additionally, temperature can impact the compound’s stability, as it has a melting point of >207°C .

Análisis Bioquímico

Biochemical Properties

It is known that amino acids play a crucial role in biochemical reactions, serving as building blocks for proteins and acting as intermediates in metabolism . Therefore, it is plausible that 2-Amino-4-cyanobenzoic acid, being an amino acid derivative, may interact with various enzymes, proteins, and other biomolecules, influencing their functions and activities.

Cellular Effects

Amino acids and their derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that amino acids and their derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of this compound in laboratory settings. It is known that the compound has a melting point of over 207°C, suggesting its stability under normal conditions .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been reported yet. Amino acids and their derivatives are known to have dosage-dependent effects in animal models .

Metabolic Pathways

Amino acids are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

Amino acids and their derivatives are known to interact with various transporters and binding proteins, influencing their localization or accumulation .

Subcellular Localization

Amino acids and their derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

2-amino-4-cyanobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3H,10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYSISNGLCCCBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B2778155.png)

![1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2778160.png)

![2-(1-adamantyl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2778161.png)

![[3-(Methoxymethyl)-5-methyl-1,2-oxazol-4-yl]boronic acid](/img/structure/B2778163.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2778164.png)

![(2-Methylpyrazol-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2778166.png)

![N-[1-(4-Tert-butylphenyl)-2-methylpropyl]-1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxamide](/img/structure/B2778167.png)

![2-Methoxyethyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2778170.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(3-morpholinopropyl)furan-3-carboxamide hydrochloride](/img/structure/B2778171.png)